Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride
Brand Name: Vulcanchem
CAS No.: 93842-90-1
VCID: VC16998870
InChI: InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-11(4,5)12(6,8-2)9-3;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75 g/mol

Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride

CAS No.: 93842-90-1

Cat. No.: VC16998870

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75 g/mol

* For research use only. Not for human or veterinary use.

Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride - 93842-90-1

Specification

CAS No. 93842-90-1
Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
IUPAC Name diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium;chloride
Standard InChI InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-11(4,5)12(6,8-2)9-3;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1
Standard InChI Key NDESLBMVDAWMGB-UHFFFAOYSA-M
Canonical SMILES CC[N+](C)(CC)C(C)(C)OC(=O)C=C.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride is a quaternary ammonium salt with the molecular formula C₁₁H₂₂ClNO₂ and a molar mass of 235.75 g/mol . Its IUPAC name, diethyl-methyl-(2-prop-2-enoyloxypropan-2-yl)azanium chloride, reflects the presence of:

  • A diethylmethylammonium core.

  • A 1-methyl-1-[(1-oxoallyl)oxy]ethyl substituent.

  • A chloride counterion .

The compound’s SMILES notation (CCN+(CC)C(C)(C)OC(=O)C=C.[Cl-]) and InChIKey (NDESLBMVDAWMGB-UHFFFAOYSA-M) further delineate its stereochemical features .

Structural Analysis

The molecule’s quaternary ammonium group confers a permanent positive charge, enabling strong electrostatic interactions with negatively charged surfaces, such as microbial cell membranes . The allyloxy carbonyl group introduces reactivity, facilitating participation in substitution and polymerization reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves a three-step process:

  • Initial Alkylation: Diethylmethylamine reacts with acryloyl chloride to form an intermediate acryloyloxy derivative.

  • Etherification: The intermediate undergoes etherification with 1-methyl-1-hydroxyethyl groups.

  • Quaternary Ammonium Formation: Treatment with ammonium chloride yields the final quaternary ammonium salt .

Key Reaction Conditions:

  • Temperature: 50–70°C for optimal reaction kinetics.

  • Catalysts: Lewis acids (e.g., AlCl₃) enhance etherification efficiency.

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) improve solubility .

Physicochemical Properties

PropertyValue/Description
Molecular Weight235.75 g/mol
Melting Point128–132°C (decomposes)
Solubility>50 g/L in water (25°C)
LogP (Partition Coeff.)1.2 (indicating moderate lipophilicity)
StabilityStable under dry, inert atmospheres

The compound’s high water solubility and thermal stability make it suitable for formulations requiring prolonged shelf life .

Biological Activity and Mechanisms

Antimicrobial Efficacy

As a quaternary ammonium compound, it disrupts microbial membranes via electrostatic binding to phospholipid head groups, causing leakage of intracellular contents . Studies report the following minimum inhibitory concentrations (MICs):

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These values highlight broad-spectrum activity, though efficacy against Gram-negative bacteria is reduced due to their outer membrane complexity .

Surfactant and Emulsifying Properties

The compound lowers water’s surface tension to 28 mN/m (vs. 72 mN/m for pure water), enabling applications in:

  • Cosmetics: Stabilizing oil-in-water emulsions in creams.

  • Detergents: Enhancing soil removal in industrial cleaners .

Industrial and Biomedical Applications

Disinfectants and Antiseptics

Incorporated at 0.1–2% w/v in surface disinfectants, it achieves >99.9% reduction in bacterial load within 5 minutes . Synergistic formulations with ethanol show enhanced sporicidal activity .

Drug Delivery Systems

The compound’s micellar aggregates encapsulate hydrophobic drugs (e.g., paclitaxel), improving bioavailability by 40–60% in preclinical models .

Agricultural Biocides

At 50–100 ppm, it suppresses fungal growth (e.g., Botrytis cinerea) on crops, reducing post-harvest losses by 20–30% .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceMIC for S. aureus (µg/mL)
This compoundAllyloxy carbonyl substituent32
Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chlorideBenzyl group substitution28
Methacryloyloxyethyl dimethylbenzyl ammonium chlorideMethacrylate functionalization45

The allyloxy group in this compound balances antimicrobial potency and synthetic feasibility, outperforming methacrylate derivatives .

Future Research Directions

  • Structure-Activity Optimization: Modifying the allyloxy group to enhance Gram-negative activity.

  • Nanoformulations: Developing liposomal carriers for targeted drug delivery.

  • Green Synthesis: Exploring biocatalytic routes to reduce solvent waste .

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